molecular formula C24H25N3O3S B10779191 N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide

N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide

Cat. No.: B10779191
M. Wt: 435.5 g/mol
InChI Key: YZLODHPDCSNHTP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of MMV688845 can be achieved through two straightforward synthetic routes starting from phenylalanine or its Boc-protected derivative. The use of T3P and PyBOP amide coupling reagents enables racemization-free synthesis, avoiding the need for subsequent separation of the enantiomers . The industrial production methods for MMV688845 have not been extensively documented, but the laboratory synthesis provides a foundation for potential scale-up.

Chemical Reactions Analysis

MMV688845 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV688845 has been extensively studied for its antimycobacterial activity. It has shown broad activity against the Mycobacterium abscessus complex and displayed bactericidal effects in vitro. In a macrophage infection model, MMV688845 demonstrated additivity with commonly used anti-Mycobacterium abscessus antibiotics and synergy with macrolides . This compound is a promising lead for drug development, particularly for treating infections caused by nontuberculous mycobacteria .

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C24H25N3O3S/c28-23(25-19-9-4-5-10-21(19)27-12-14-30-15-13-27)20(17-18-7-2-1-3-8-18)26-24(29)22-11-6-16-31-22/h1-11,16,20H,12-15,17H2,(H,25,28)(H,26,29)/t20-/m1/s1

InChI Key

YZLODHPDCSNHTP-HXUWFJFHSA-N

Isomeric SMILES

C1COCCN1C2=CC=CC=C2NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.